molecular formula C16H17NO4S B5304365 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid

2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid

Numéro de catalogue B5304365
Poids moléculaire: 319.4 g/mol
Clé InChI: YJEKDAKZJVHTAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mécanisme D'action

2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation. Specifically, it inhibits JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid can prevent the activation of T cells, which play a key role in the immune response and inflammation. This can lead to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to be well-tolerated and have a favorable safety profile in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid is that it has been extensively studied in preclinical and clinical trials, and its mechanism of action is well-understood. This makes it a promising candidate for further research and development. However, one limitation is that it is a small molecule drug, which may limit its effectiveness in treating certain autoimmune diseases.

Orientations Futures

There are several future directions for research on 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid. One area of interest is its potential use in treating other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of interest is developing new formulations of the drug that may increase its effectiveness or improve its delivery to target tissues. Additionally, further research is needed to better understand the long-term safety and efficacy of 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid in clinical settings.

Méthodes De Synthèse

The synthesis of 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid involves several steps, including the formation of an amide bond between cyclopentylamine and 2,5-dioxopyrrolidine-3-thiol, followed by the reaction of the resulting intermediate with 2-bromo-5-methylbenzoic acid. The final product is obtained through purification and crystallization processes. This method has been optimized to produce high yields of pure 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid.

Applications De Recherche Scientifique

2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid has been extensively studied for its potential use in treating autoimmune diseases, particularly rheumatoid arthritis and psoriasis. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that lead to inflammation. By inhibiting JAK activity, 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid can reduce inflammation and prevent damage to tissues in the affected areas.

Propriétés

IUPAC Name

2-(1-cyclopentyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-14-9-13(15(19)17(14)10-5-1-2-6-10)22-12-8-4-3-7-11(12)16(20)21/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEKDAKZJVHTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.